molecular formula C11H14ClN3 B3006068 (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1439896-60-2

(1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B3006068
CAS No.: 1439896-60-2
M. Wt: 223.7
InChI Key: BYSAECDNMZKIBA-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the reaction of benzylamine with imidazole derivatives under controlled conditions. One common method involves the use of a benzyl halide and an imidazole derivative in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(1-benzylimidazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-6-11-8-14(9-13-11)7-10-4-2-1-3-5-10;/h1-5,8-9H,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSAECDNMZKIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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